

# spectroscopic differentiation of allylic fluoride isomers

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## Compound Focus: Allyl fluoride

CAS No.: 818-92-8

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## Key Spectroscopic Parameters for Differentiation

The nuclear properties (spin- $\frac{1}{2}$ , 100% natural abundance) make  $^{19}\text{F}$  NMR an powerful and essential tool, offering a wide chemical shift range sensitive to subtle structural changes [1] [2]. Key parameters for distinguishing isomers include chemical shifts and coupling constants.

Isomer Type / Structural Feature	Characteristic $^{19}\text{F}$ NMR Chemical Shift ( $\delta$ , ppm)	Key Coupling Constants (J, Hz)
<b>Primary Alkyl Fluoride</b> (e.g., $-\text{CH}_2\text{F}$ )	Approx. <b>-200 to -220</b> [1]	$^2\text{J}_{\text{H-F}}$ (geminal): up to $\sim 50$ [2]
<b>Secondary Alkyl Fluoride</b> (e.g., $-\text{CHF}-$ )	Approx. <b>-183</b> (downfield shift of $\sim +35$ ppm from primary) [2]	$^3\text{J}_{\text{H-F}}$ : $\sim 21$ (for 2-fluoropentane) [2]
<b>Tertiary Alkyl Fluoride</b> (e.g., $-\text{CF}<$ )	Approx. <b>-131</b> (downfield shift of $\sim +25$ ppm from secondary) [2]	-
<b>Allylic Fluoride</b> (general)	Wide range, influenced by substituents [1]	$^4\text{J}_{\text{H-F}}$ and $^5\text{J}_{\text{H-F}}$ (long-range) are often observable [2]
<b>CF<sub>3</sub> Group</b>	Typically <b>-50 to -70</b> [1]	-
<b>Vinylic Fluoride</b> (on an alkene)	Can be calculated using additive parameters [1]	$^3\text{J}_{\text{F-F}}$ (trans) $> 35$ Hz; $^3\text{J}_{\text{F-F}}$ (cis) is smaller [2]

## Experimental Protocols for Spectroscopic Analysis

For reliable results, follow these standard experimental procedures for sample preparation, data acquisition, and interpretation.

- **<sup>19</sup>F NMR Spectroscopy**

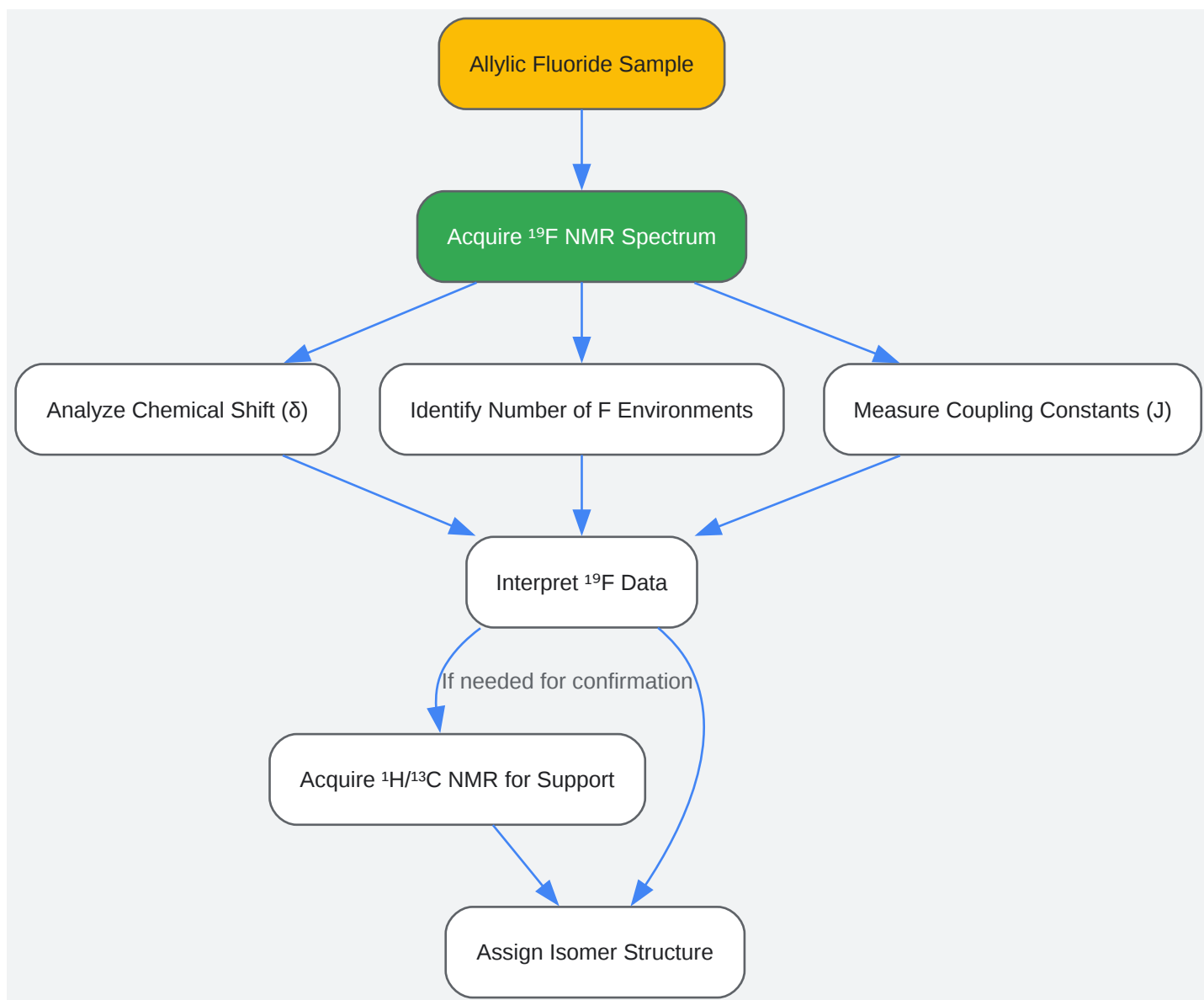
- **Sample Preparation:** Dissolve 5-20 mg of the allylic fluoride sample in 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). For accurate chemical shift referencing, use an internal capillary containing a reference compound like CFCl<sub>3</sub> (0.00 ppm) or C<sub>6</sub>F<sub>6</sub> (-164.9 ppm) [1] [2].
- **Data Acquisition:** Parameters are similar to proton NMR. A standard one-pulse sequence is used. Because of the wide chemical shift range, ensure the spectral window is sufficiently wide (e.g., 200-300 ppm). The number of scans required can be low due to high receptivity [2].
- **Data Interpretation:** Identify the number of distinct fluorine environments. Measure coupling constants to neighboring hydrogen and fluorine atoms, as these are crucial for assigning isomer geometry [2].

- **Supporting <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy**

- **<sup>1</sup>H NMR:** Look for coupling to fluorine, such as geminal (<sup>2</sup>J<sub>H-F</sub>) and vicinal (<sup>3</sup>J<sub>H-F</sub>) couplings, which split proton signals. These patterns help identify protons near the F atom [2].
- **<sup>13</sup>C NMR:** Carbon atoms bound to fluorine show large one-bond couplings (<sup>1</sup>J<sub>C-F</sub> = 250-300 Hz). The specific multiplicity of these signals provides information about the number of attached fluorine atoms [2].

## Analytical Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for differentiating allylic fluoride isomers using spectroscopic data, based on the parameters and protocols above.



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## Key Insights for Isomer Assignment

When analyzing your spectra, pay close attention to these specific features to make a confident assignment.

- **Leverage Long-Range Couplings:** A key advantage of <sup>19</sup>F NMR is the observation of **long-range coupling constants** over 4 or 5 bonds [2]. The magnitude of vicinal F-F coupling (<sup>3</sup>J<sub>F-F</sub>) is a powerful tool for determining the geometry of difluoroalkenes, where the **trans coupling constant is significantly larger than the cis** [2].

- **Account for Steric and Isotopic Effects:** Be aware that **steric deshielding** can cause a downfield shift in the  $^{19}\text{F}$  signal when alkyl groups are forced into close proximity with the fluorine atom due to geometric constraints [2]. Furthermore, **deuterium isotope effects** are significant; replacing an alpha hydrogen with deuterium will cause an observable upfield shift in the  $^{19}\text{F}$  signal, which can help in tracing labeled compounds [2].

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## References

1. - Fluorine spectroscopy - Wikipedia 19 nuclear magnetic resonance [en.wikipedia.org]
2. spectroscopy of Nmr | PPTX fluorine 19 [slideshare.net]

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